3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-16-10-4-3-8(5-11(10)17-2)12-9(6-13)7-14-15-12/h3-5,7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZNAQUASSHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxyphenylhydrazine with ethyl cyanoacetate under basic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrile group at the 4-position and the pyrazole NH proton are primary reactive sites. For example:
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Hydrazine cyclocondensation : Reaction with substituted hydrazines forms fused pyrazolo-pyrazole systems. In a study, 3-chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile reacted with methylhydrazine or phenylhydrazine to yield 1,2,3,3a-tetrahydro-4-(3,4-dimethoxyphenyl)-2-(substituted)pyrazolo[3,4-c]pyrazol-3-amines (yields: 68–73%) .
Cycloaddition Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions. For instance:
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Formation of hexahydroquinolines : Reacting with cyclohexylamine derivatives under reflux conditions in ethanol generates 1,4,5,6,7,8-hexahydroquinoline-3-carbonitriles via nucleophilic attack at the nitrile carbon .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Cyclohexylamine | 1-Cyclohexyl-4-(3,4-dimethoxyphenyl)hexahydroquinoline | Ethanol, reflux, 8h | 73% |
Functionalization via Sulfonamide Linkage
The nitrile group can be functionalized to form sulfonamide derivatives:
-
Sulpha drug conjugation : Reacting with sulfapyridine or sulfadiazine produces 3-(4-(pyridin/pyrimidin-2-ylsulfonyl)phenylamino)-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitriles .
| Sulpha Drug | Product | Conditions | Yield |
|---|---|---|---|
| Sulfapyridine | 3-(4-(Pyridin-2-ylsulfonyl)phenylamino)-5-(3,4-dimethoxyphenyl)pyrazole | Ethanol, reflux, 8h | 65% |
Hydrolysis and Oxidation
The nitrile group is hydrolyzed to carboxylic acids or oxidized to amides under controlled conditions:
-
LiAlH4 reduction : Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (analogous structures) are reduced to alcohols, suggesting potential pathways for nitrile reduction .
Key Structural Insights
Scientific Research Applications
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including:
- Anticancer Properties : Compounds similar to 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of tyrosine kinases .
- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation markers, suggesting their application in treating inflammatory diseases.
- Antimicrobial Activity : Studies have indicated that pyrazole derivatives possess activity against various microbial strains, making them candidates for antibiotic development.
Anticancer Research
A study focused on the development of PROteolysis TArgeting Chimeras (PROTACs) highlighted the role of pyrazole derivatives in targeting specific proteins involved in cancer progression. The incorporation of this compound into these chimeras has shown promise in selectively degrading target proteins like MLKL (mixed lineage kinase domain-like protein) involved in necroptosis .
Anti-inflammatory Applications
Research has indicated that compounds with similar structures to this compound can modulate inflammatory pathways. For instance, studies have demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis or other chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and therapeutic effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of pyrazole-4-carbonitrile derivatives is heavily influenced by substituents on the phenyl ring and pyrazole core. Key structural analogues include:
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound improves antioxidant activity compared to mono-methoxy analogues (e.g., IC₅₀ values in DPPH assays) .
- Nitrile groups enhance stability and serve as hydrogen-bond acceptors, influencing interactions with biological targets like enzymes .
Key Observations :
- Deep eutectic solvents (e.g., K₂CO₃:glycerol) offer eco-friendly advantages over traditional solvents, aligning with green chemistry principles .
- Multi-component reactions simplify synthesis but may require stringent purification steps .
Antioxidant Activity (DPPH Scavenging) :
Antimicrobial Activity (MIC Values in μg/mL) :
| Compound | Bacteria (E. coli) | Fungi (C. albicans) | Reference |
|---|---|---|---|
| This compound | Not reported | Not reported | – |
| 2,3-Dihydro-1H-pyrazole-4-carbonitriles | 32–64 | 64–128 | |
| Triazole-pyrazole hybrids | 16–32 | 32–64 |
Key Observations :
Biological Activity
Overview
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile is an organic compound belonging to the pyrazole class, characterized by a unique structure that includes a 3,4-dimethoxyphenyl group and a carbonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, anticancer, and antimicrobial domains.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease processes. It may function by inhibiting key signaling pathways, potentially affecting cellular proliferation and inflammation responses. The precise mechanisms are still under investigation but suggest a multifaceted role in modulating biological functions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of pyrazoles can induce cell cycle arrest and apoptosis in cancer cell lines. A notable study reported that certain pyrazole derivatives demonstrated IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, surpassing the efficacy of conventional chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10c | HCT-116 | 1.82 |
| 10c | HePG-2 | 5.55 |
| 10c | MCF-7 | 2.86 |
| Doxorubicin | HCT-116 | 5.23 |
| Doxorubicin | HePG-2 | 4.50 |
| Doxorubicin | MCF-7 | 4.17 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research findings indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM, showcasing its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone .
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 61–85% | 76–93% |
| Dexamethasone | 76% | 86% |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) as low as for certain derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. .
Table 3: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | <0.25 |
Case Studies
- Anticancer Efficacy : A study highlighted the efficacy of pyrazole derivatives in inducing apoptosis in prostate cancer cells through the modulation of apoptotic pathways . The results indicated a significant reduction in cell viability correlating with increased concentrations of the compound.
- Anti-inflammatory Mechanisms : Another research project examined the impact of this compound on inflammatory pathways in vitro, demonstrating a marked decrease in cytokine release from activated macrophages . This suggests potential applications in treating chronic inflammatory conditions.
Q & A
What are the common synthetic routes for 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile?
Basic
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, describes a CuAAC approach using 5-azido-1H-pyrazole-4-carbonitrile and ethynylbenzene, yielding triazole-pyrazole hybrids in 66% yield after purification by flash chromatography . Key reagents include CuSO₄ (0.2 equiv), sodium ascorbate (1.0 equiv), and a THF/water solvent system (1:1) at 50°C for 16 hours.
How can reaction conditions be optimized to improve yields in CuAAC-based syntheses?
Advanced
Optimization involves adjusting catalyst loading, solvent polarity, and temperature. achieved 66% yield with 0.2 equiv CuSO₄, but increasing catalyst concentration (e.g., 0.3–0.5 equiv) may enhance reaction rates. Solvent systems like DMF/water (3:1) could improve solubility of hydrophobic intermediates. Monitoring reaction progress via TLC or LC-MS (as in ) ensures timely termination to minimize byproduct formation .
Which spectroscopic methods are critical for characterizing this compound?
Basic
Standard techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 14.28 ppm for pyrazole NH in DMSO-d₆ ).
- IR Spectroscopy : Confirms nitrile stretch (~2242 cm⁻¹) and functional groups like triazoles (1541 cm⁻¹) .
- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., HRMS m/z 236.0807 for C₁₂H₈N₆ ).
How to resolve discrepancies in NMR data for derivatives?
Advanced
Contradictions arise from tautomerism (e.g., pyrazole NH vs. triazole protons) or solvent effects. For example, reports δ 7.54 ppm for pyrazole protons in CDCl₃, while uses DMSO-d₆ (δ 14.28 ppm). Use variable-temperature NMR or deuterated solvents to stabilize tautomers. Cross-reference with X-ray data (e.g., ’s monoclinic crystal structure) to confirm substituent positions .
What role does the nitrile group play in the compound’s reactivity?
Basic
The nitrile group serves as an electron-withdrawing moiety, enhancing electrophilicity for nucleophilic additions (e.g., forming imines or amidoximes). demonstrates its utility in constructing fused heterocycles via condensation with aldehydes or hydrazides .
How can computational methods predict biological interactions of this compound?
Advanced
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) using crystallographic data ( ). Molecular docking against targets like kinases (e.g., using AutoDock Vina) may predict binding affinities. Validate with in vitro assays, as seen in ’s anti-inflammatory studies .
What are the pharmacological applications of pyrazole-carbonitrile derivatives?
Basic
These derivatives are explored as anti-cancer, anti-inflammatory, and antimicrobial agents. highlights their role as intermediates in synthesizing triazole hybrids with potential kinase inhibition . notes their use in developing materials with optical properties .
What challenges arise in crystallographic analysis due to substituent effects?
Advanced
Methoxy groups (3,4-dimethoxyphenyl) introduce steric hindrance and affect crystal packing. ’s monoclinic structure (space group P21/c) required SHELXL refinement ( ) to resolve disorder. High-resolution data (≤1.0 Å) and twin refinement may be necessary for accurate models .
How to analyze and mitigate byproducts in azide-based syntheses?
Advanced
Common byproducts include unreacted azides or over-alkylated derivatives. used flash chromatography (cyclohexane/EtOAc gradients) to isolate the target compound (88% yield). LC-MS monitoring ( ) identifies side products early, enabling solvent or stoichiometry adjustments .
How does the methoxy substitution pattern influence electronic properties?
Advanced
The 3,4-dimethoxy groups donate electron density via resonance, altering the pyrazole ring’s electrophilicity. Compare IR data (: 1541 cm⁻¹ for triazole) with analogs lacking methoxy groups. X-ray diffraction ( ) reveals bond length variations (e.g., C–O ~1.36 Å), which correlate with Hammett σ values for reactivity predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
